molecular formula C10H14N2O3 B041951 Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate CAS No. 175463-32-8

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Cat. No.: B041951
CAS No.: 175463-32-8
M. Wt: 210.23 g/mol
InChI Key: RKUQLKRPWWYRIG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known to be used in the synthesis of novel naphthalene-based antimicrobial agents , suggesting that its targets could be microbial enzymes or proteins.

Mode of Action

Given its use in the synthesis of antimicrobial agents , it may interfere with essential biochemical processes in microbes, leading to their inhibition or death.

Result of Action

As a precursor in the synthesis of antimicrobial agents , its action likely results in the inhibition of microbial growth or viability.

Action Environment

The action of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate can be influenced by environmental factors. For instance, its stability is affected by the pH of the solution, with the compound being relatively stable in neutral or slightly acidic conditions (pH 4-6) . Additionally, it should be stored under an inert atmosphere at 2-8°C to maintain its integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-1-tert-butoxycarbonylpyrrolidine with a cyanating agent . One common method involves the use of Dess-Martin periodinane as an oxidizing agent. The reaction is carried out in a dichloromethane solution at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and oxo groups make it particularly useful in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUQLKRPWWYRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373540
Record name tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175463-32-8
Record name 1-Pyrrolidinecarboxylic acid, 3-cyano-4-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175463-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butoxycarbonyl-3-cyano-4-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
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